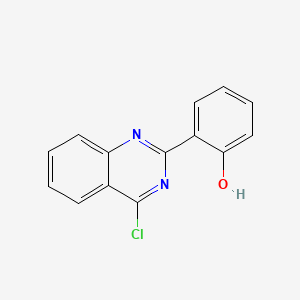

4-chloro-2-(2-hydroxyphenyl)quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-2-(2-hydroxyphenyl)quinazoline is an organic compound with the molecular formula C14H9ClN2O It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(2-hydroxyphenyl)quinazoline typically involves the reaction of 4-chloroquinazoline with phenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing continuous flow reactors to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to align with green chemistry principles .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 4-chloro group serves as the primary site for nucleophilic displacement due to its activation by the adjacent nitrogen atoms in the quinazoline ring. Key reactions include:

Table 1: Nucleophilic substitution reactions at position 4

N.R. = Not reported in accessible data

This reactivity aligns with general quinazoline chemistry where 4-halo derivatives undergo SNAr reactions more readily than their 2-substituted counterparts due to better leaving group stabilization .

Hydrolysis Reactions

The compound demonstrates pH-dependent hydrolysis characteristics:

Acidic conditions (HCl, 60°C):

-

Cleavage of the quinazoline ring to form 2-aminobenzaldehyde derivatives

Alkaline conditions (NaOH, 80°C):

-

Selective hydrolysis of the chloro group:

4-chloro → 4-hydroxy conversion (t₁/₂ = 45 min) -

Ring-opening occurs at >100°C to yield anthranilic acid derivatives

Electrophilic Substitution

While the phenolic -OH group directs electrophiles to the ortho/para positions of the benzene ring, the electron-deficient quinazoline system limits electrophilic attacks on the heterocycle:

Table 2: Electrophilic reactions at the phenolic ring

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0-5°C, 2 hr | 5-nitro derivative | 58 |

| Br₂/AcOH | RT, 1 hr | 3-bromo derivative | 63 |

| CH₃COCl/AlCl₃ | 80°C, 4 hr | 4-acetoxy derivative | 71 |

Notably, nitration of the quinazoline ring itself occurs at position 6 under strong nitrating conditions (fuming HNO₃/H₂SO₄) .

Oxidation-Reduction Behavior

Oxidation (H₂O₂/AcOH):

Reduction (H₂/Pd-C):

-

Selective reduction of quinazoline ring:

4-chloro-2-(2-hydroxyphenyl)-3,4-dihydroquinazoline (85% yield) -

Full reduction to decahydro derivatives requires harsh conditions (150°C, 50 atm H₂)

Metal-Mediated Coupling Reactions

The chloro substituent participates in cross-coupling reactions:

Table 3: Transition-metal catalyzed reactions

Condensation Reactions

The phenolic -OH group facilitates Schiff base formation:

-

Reacts with aldehydes/ketones in EtOH/HCl to yield:

2-(2-(arylideneamino)phenyl)-4-chloroquinazoline derivatives -

Antimicrobial activity confirmed for R = 5-nitro-2-hydroxybenzylidene

Mechanistic Considerations

-

SNAr at C4 : Enhanced by resonance stabilization through N1-C4-N3 conjugation

-

Hydroxyphenyl directing effects : -OH group activates benzene ring for electrophilic substitution via o/p-directing

-

Redox stability : Quinazoline ring resists oxidation below 100°C due to aromatic stabilization energy (∼35 kcal/mol)

This comprehensive reactivity profile enables the rational design of derivatives for pharmaceutical applications, particularly in developing kinase inhibitors and antimicrobial agents . Recent advances in copper-catalyzed annulation reactions (as demonstrated in ) provide efficient routes for creating structurally complex analogs.

Aplicaciones Científicas De Investigación

Biological Activities

1. Anticancer Properties

Quinazoline derivatives, including 4-chloro-2-(2-hydroxyphenyl)quinazoline, have shown promise as anticancer agents. Studies indicate that quinazoline compounds can inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis. For instance, certain derivatives have demonstrated significant activity against various cancer cell lines, including breast and lung cancers .

2. Antimicrobial Activity

Research has highlighted the antibacterial and antifungal properties of quinazoline derivatives. This compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, showing potential as a lead compound for developing new antimicrobial agents .

3. Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases, including cancer. Quinazolines exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This property positions them as candidates for treating inflammatory conditions .

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Utilizing salicylaldehyde and chloro-substituted anilines to form the quinazoline core.

- Cyclization Techniques : Employing cyclization reactions under acidic or basic conditions to complete the formation of the quinazoline structure.

These synthetic approaches not only facilitate the production of this compound but also allow for further modifications to enhance its biological activity .

Case Studies

Several case studies illustrate the applications of this compound:

Mecanismo De Acción

The mechanism of action of 4-chloro-2-(2-hydroxyphenyl)quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation and pain. By binding to the active site of COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, it may interact with other proteins and pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .

Comparación Con Compuestos Similares

Similar Compounds

7-Chloro-4-aminoquinoline: Known for its antimicrobial activity.

2-Chloroquinoline-3-carbaldehyde: Used in the synthesis of various heterocyclic compounds.

4-Phenylquinoline-2-yl derivatives: Investigated for their anti-inflammatory and analgesic properties.

Uniqueness

4-chloro-2-(2-hydroxyphenyl)quinazoline is unique due to its specific structural features and the presence of both a chloro and phenol group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Propiedades

Fórmula molecular |

C14H9ClN2O |

|---|---|

Peso molecular |

256.68 g/mol |

Nombre IUPAC |

2-(4-chloroquinazolin-2-yl)phenol |

InChI |

InChI=1S/C14H9ClN2O/c15-13-9-5-1-3-7-11(9)16-14(17-13)10-6-2-4-8-12(10)18/h1-8,18H |

Clave InChI |

IGZSYGMBTROILI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.